(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane
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Overview
Description
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane is a complex organophosphorus compound. It is characterized by the presence of multiple phosphoranyl groups and a butenyl chain, making it a unique molecule in the field of organophosphorus chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane typically involves the reaction of diphenylphosphine with 3-methyl-2-butenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the butenyl groups under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphoranyl compounds.
Scientific Research Applications
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane involves its interaction with molecular targets such as enzymes and receptors. The phosphoranyl groups can form stable complexes with metal ions, influencing various biochemical pathways. The butenyl chains may also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-2-butenyl)triphenylstannane: Similar in structure but contains a tin atom instead of phosphorus.
(3-Methyl-2-butenyl)guanidine sulfate: Contains a guanidine group instead of phosphoranyl groups.
Uniqueness
(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane is unique due to its multiple phosphoranyl groups and the presence of butenyl chains, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81194-91-4 |
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Molecular Formula |
C37H44P2+2 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-methylbut-2-enyl-[3-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]propyl]-diphenylphosphanium |
InChI |
InChI=1S/C37H44P2/c1-32(2)26-30-38(34-18-9-5-10-19-34,35-20-11-6-12-21-35)28-17-29-39(31-27-33(3)4,36-22-13-7-14-23-36)37-24-15-8-16-25-37/h5-16,18-27H,17,28-31H2,1-4H3/q+2 |
InChI Key |
RNDLULDSMHIYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[P+](CCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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